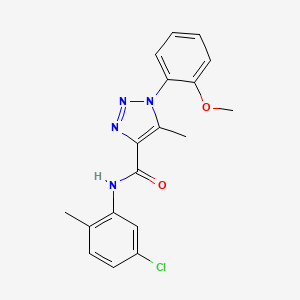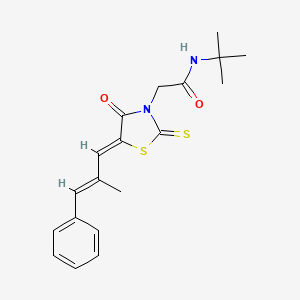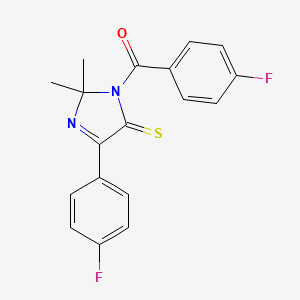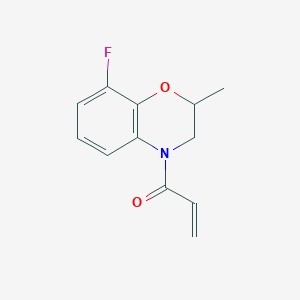![molecular formula C18H19N3O2S B2736372 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034454-64-1](/img/structure/B2736372.png)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a naphthalene sulfonamide group and a tetrahydrocyclopenta[c]pyrazole group. Naphthalene sulfonamides are a class of compounds that have been studied for their various biological activities . The tetrahydrocyclopenta[c]pyrazole is a bicyclic structure that is found in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate naphthalene sulfonamide with a compound containing the tetrahydrocyclopenta[c]pyrazole group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The naphthalene ring is aromatic and relatively stable, but could undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made: it would likely be a solid at room temperature, and its solubility would depend on the specific substituents on the naphthalene and pyrazole rings .Aplicaciones Científicas De Investigación
Neuropathic Pain Alleviation
Research has demonstrated the potential of pyrazole-conjugated arylsulfonamides as serotonin receptor subtype 6 (5-HT6R) antagonists. Studies focusing on such compounds have shown their effectiveness in alleviating neuropathic pain in vivo, utilizing a rat spinal nerve ligation model. Compounds with bicyclic aromatic sulfonamino groups, especially those substituted with naphthalene, have exhibited potent neuropathic pain-alleviating effects, indicating their therapeutic potential in treating pain conditions (Hong, Choo, & Nam, 2017).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. These compounds, designed to serve as antibacterial agents, demonstrate high activity levels, showcasing the role of sulfonamide groups in contributing to antibacterial efficacy (Azab, Youssef, & El-Bordany, 2013).
Anticancer Properties
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides have been identified as a novel class of compounds with broad biological activity, including anticancer properties. Experimental studies on certain derivatives of this class have revealed their cytotoxic and proapoptotic activities against cancer cell lines, without affecting normal cells. Such findings suggest the potential of these sulfonamide derivatives as sources for new anticancer drugs following optimization (Kciuk et al., 2022).
Environmental Applications
Sulfonamides have also been studied for their environmental applications, notably in the removal of contaminants from aquatic environments. Multiwalled carbon nanotubes (MWNT) have been evaluated as effective adsorbents for sulfonamide antibiotics, demonstrating the significant role of π-π electron coupling in the adsorption process. This research indicates the potential for using MWNT as a method for reducing the presence of sulfonamide antibiotics in water, contributing to environmental protection efforts (Ji et al., 2009).
Fluorescence Sensing
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This chemosensor demonstrates high sensitivity and selectivity, making it suitable for intracellular imaging and environmental monitoring applications. Such probes highlight the versatility of sulfonamide derivatives in analytical chemistry, particularly in fluorescence sensing and imaging (Mondal et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-17(15-9-5-10-16(15)20-21)12-19-24(22,23)18-11-4-7-13-6-2-3-8-14(13)18/h2-4,6-8,11,19H,5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKXKCXVCQVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)
![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)



